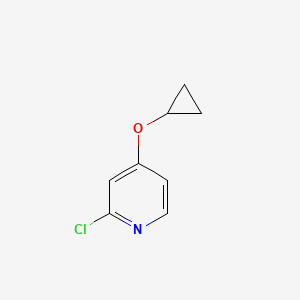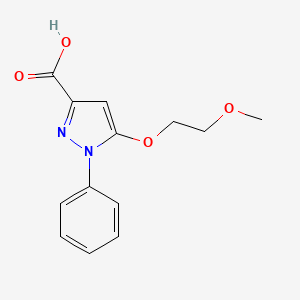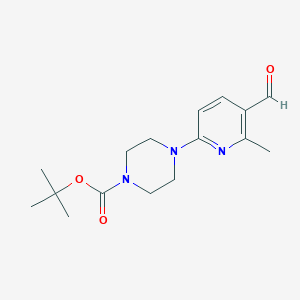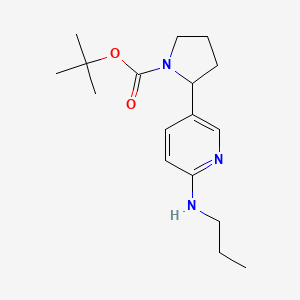
4-Isopropoxy-2-methylbenzofuran-6-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an isopropoxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position of the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 3,5-dihydroxybenzoate, the compound can be synthesized through a direct thermal one-pot cyclization with propargyl bromide, followed by a base-catalyzed hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods typically focus on maximizing yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-2-methylbenzofuran-4-carboxylic acid: This compound shares a similar benzofuran core but differs in the substitution pattern, which can lead to distinct chemical and biological properties.
Benzofuran derivatives: Various benzofuran derivatives with different substituents have been studied for their unique properties and applications.
Uniqueness
4-Isopropoxy-2-methylbenzofuran-6-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential applications. Its isopropoxy group at the 4-position and carboxylic acid group at the 6-position contribute to its distinct properties compared to other benzofuran derivatives.
Propriétés
Formule moléculaire |
C13H14O4 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
2-methyl-4-propan-2-yloxy-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-7(2)16-11-5-9(13(14)15)6-12-10(11)4-8(3)17-12/h4-7H,1-3H3,(H,14,15) |
Clé InChI |
PKSNBNXGOOZKNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)C=C(C=C2OC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)




![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)
